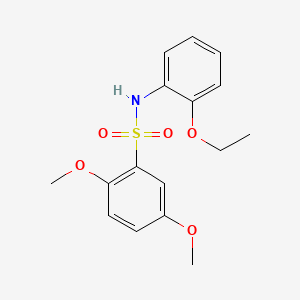
N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, common names, and structural formula .
Synthesis Analysis
This involves reviewing scientific literature for methods used to synthesize the compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
This involves determining the molecular formula, the arrangement of atoms, and the chemical bonds within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the conditions required for these reactions, and the products formed are all part of this analysis .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Sensor Development
N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide and related compounds have been explored for their potential in sensor technology. A study demonstrated the development of an efficient Co2+ ion sensor using a related bis-sulfonamide, which showed high sensitivity, stability, and improved electrochemical performance towards cobalt ions, suggesting potential applications in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).
Crystallography and Supramolecular Chemistry
Research has been conducted on the crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides. These studies reveal different supramolecular architectures formed by weak intermolecular interactions like hydrogen bonding and π-π stacking. This has implications for understanding the relationship between molecular structure and crystal formation, which is significant in the field of crystallography and material science (Shakuntala et al., 2017).
Computational Chemistry
Another avenue of research involves computational studies on related sulfonamide molecules. These studies focus on understanding the structural and electronic properties of these compounds using computational methods like Density Functional Theory (DFT). Such research aids in the prediction of molecular behavior and interaction, which is crucial in the design of new materials and drugs (Murthy et al., 2018).
Enzyme Inhibition Studies
Research has also been done on N-substituted-4-ethoxybenzenesulfonamides for their potential as enzyme inhibitors. This research is important in medicinal chemistry, as it contributes to the development of new drugs that can target specific enzymes linked to diseases (Riaz, 2020).
Vaccine Adjuvant Development
In the field of immunology, derivatives of N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide have been studied for their potential as vaccine adjuvants. These compounds can activate innate immunity via mitochondrial stress pathways, suggesting their use in enhancing vaccine efficacy (Sato-Kaneko et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-14-8-6-5-7-13(14)17-23(18,19)16-11-12(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVITPXVVAAXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)
![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2433032.png)



![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)




![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

